molecular formula C6H9NO2 B12856037 2-(But-3-yn-1-ylamino)acetic acid

2-(But-3-yn-1-ylamino)acetic acid

Cat. No.: B12856037
M. Wt: 127.14 g/mol
InChI Key: AQBFRNRQXVNMPX-UHFFFAOYSA-N
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Description

2-(But-3-yn-1-ylamino)acetic acid is an organic compound derived from glycine, where the amino group is substituted with a but-3-ynyl chain. Its molecular formula is C₆H₉NO₂, and it features a terminal alkyne group (C≡C) attached to the amino moiety. This structural motif imparts unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation and drug discovery .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-(but-3-ynylamino)acetic acid

InChI

InChI=1S/C6H9NO2/c1-2-3-4-7-5-6(8)9/h1,7H,3-5H2,(H,8,9)

InChI Key

AQBFRNRQXVNMPX-UHFFFAOYSA-N

Canonical SMILES

C#CCCNCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-1-ylamino)acetic acid typically involves the reaction of propargylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of propargylamine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for 2-(But-3-yn-1-ylamino)acetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-ylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed.

    Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

2-(But-3-yn-1-ylamino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-ylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, while the amino acid moiety can interact with biological macromolecules. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key similarities and differences between 2-(but-3-yn-1-ylamino)acetic acid and related compounds, emphasizing structural features, biological activities, and applications.

Table 1: Comparison of Structural and Functional Properties

Compound Name Structural Features Molecular Formula Key Biological/Industrial Applications Unique Attributes
2-(But-3-yn-1-ylamino)acetic acid Acetic acid with butynylamino group C₆H₉NO₂ Drug development, bioconjugation (inferred) Terminal alkyne for click chemistry
2-[4-(Butylamino)phenyl]acetic acid Phenyl ring with butylamino substituent C₁₂H₁₇NO₂ Medicinal chemistry (anti-inflammatory) Aromatic ring enhances lipophilicity
2-(1,3-Benzothiazol-2-ylamino)acetic acid Benzothiazole ring fused with amino acid C₉H₈N₂O₂S Proteomics, enzyme inhibition studies Heterocyclic ring improves target binding
Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate Carbamate-protected derivative C₁₁H₁₈N₂O₃ Synthetic intermediate for natural products Carbamate group enables selective deprotection
2-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid Pyrimidine ring with butynylamino group C₉H₉N₃O₂ Anticancer drug development Pyrimidine enhances DNA interaction

Key Comparative Insights

Structural Modifications and Reactivity
  • Alkyne Functionality: The terminal alkyne in 2-(but-3-yn-1-ylamino)acetic acid distinguishes it from analogs like 2-[4-(butylamino)phenyl]acetic acid (butyl chain) and 2-(1,3-benzothiazol-2-ylamino)acetic acid (benzothiazole ring). This group enables participation in click chemistry, a critical tool for labeling biomolecules and synthesizing polymers .
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic systems (e.g., benzothiazole or phenyl groups) exhibit enhanced lipophilicity and π-π stacking interactions, improving their binding to hydrophobic enzyme pockets. In contrast, the aliphatic alkyne in the target compound may favor solubility in polar solvents .

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